5-bromo-1-isopentyl-3-nitro-1H-1,2,4-triazole
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Overview
Description
5-Bromo-1-isopentyl-3-nitro-1H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with a bromine atom, an isopentyl group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-isopentyl-3-nitro-1H-1,2,4-triazole typically involves the nitration of 1,2,4-triazole derivatives. One common method is the bromination of 1-isopentyl-3-nitro-1H-1,2,4-triazole using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to prevent decomposition of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-isopentyl-3-nitro-1H-1,2,4-triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or sodium borohydride in ethanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Formation of 5-azido-1-isopentyl-3-nitro-1H-1,2,4-triazole or 5-thiocyanato-1-isopentyl-3-nitro-1H-1,2,4-triazole.
Reduction: Formation of 5-bromo-1-isopentyl-3-amino-1H-1,2,4-triazole.
Oxidation: Formation of 5-bromo-1-isopentyl-3-nitroso-1H-1,2,4-triazole.
Scientific Research Applications
5-Bromo-1-isopentyl-3-nitro-1H-1,2,4-triazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-bromo-1-isopentyl-3-nitro-1H-1,2,4-triazole involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can covalently modify proteins or nucleic acids, leading to inhibition of their function. Additionally, the bromine atom and isopentyl group can enhance the compound’s binding affinity to specific targets, thereby increasing its potency .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-3-nitro-1H-1,2,4-triazole: Lacks the isopentyl group, which may affect its solubility and reactivity.
1-Isopentyl-3-nitro-1H-1,2,4-triazole: Lacks the bromine atom, which may influence its chemical reactivity and biological activity.
5-Amino-1-isopentyl-3-nitro-1H-1,2,4-triazole:
Uniqueness
5-Bromo-1-isopentyl-3-nitro-1H-1,2,4-triazole is unique due to the combination of the bromine atom, isopentyl group, and nitro group on the triazole ring. This unique structure imparts specific chemical and biological properties that can be exploited in various applications, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
5-bromo-1-(3-methylbutyl)-3-nitro-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN4O2/c1-5(2)3-4-11-6(8)9-7(10-11)12(13)14/h5H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRBVSLNAWZGJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=NC(=N1)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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